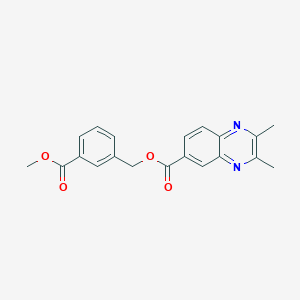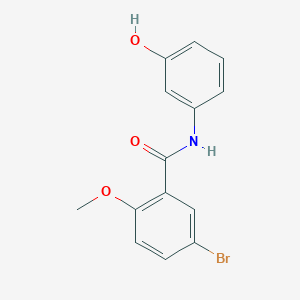![molecular formula C15H19NO3 B4401856 3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate](/img/structure/B4401856.png)
3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate
説明
3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate, also known as MPAC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPAC belongs to the class of piperidine derivatives and has been shown to have a wide range of biochemical and physiological effects.
科学的研究の応用
3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate has been used in various scientific research applications, including as a tool for studying the role of acetylcholine receptors in the brain. It has also been investigated for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. Additionally, this compound has been studied for its potential as a treatment for neuropathic pain, as it has been shown to block the activity of voltage-gated sodium channels.
作用機序
The mechanism of action of 3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate is not fully understood, but it is believed to work by inhibiting the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, can improve cognitive function and memory. This compound has also been shown to block the activity of voltage-gated sodium channels, which can reduce the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including the inhibition of acetylcholinesterase and the blocking of voltage-gated sodium channels. It has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. Additionally, this compound has been shown to have anti-inflammatory effects, which can reduce inflammation in the body.
実験室実験の利点と制限
One advantage of using 3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase, which can be useful in studying the role of acetylcholine in the brain. Additionally, this compound has been shown to have good bioavailability and can cross the blood-brain barrier. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines.
将来の方向性
There are a number of future directions for research on 3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease. Additionally, this compound has been studied for its potential as a treatment for neuropathic pain, and further research in this area could lead to the development of new therapies for chronic pain. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential as a tool for studying the role of acetylcholine in the brain.
特性
IUPAC Name |
[3-(4-methylpiperidine-1-carbonyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-6-8-16(9-7-11)15(18)13-4-3-5-14(10-13)19-12(2)17/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQICHGBMSXLKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-4-[3-(4-propoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B4401787.png)
![2-{[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-bromophenyl)ethanone](/img/structure/B4401789.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]tetrahydro-2-furancarboxamide](/img/structure/B4401804.png)
![4-{[(4-bromo-2-chlorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401809.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B4401813.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4401820.png)
![4-{[(4-cyanophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401821.png)
![1-(2-methoxyphenyl)-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4401825.png)
![3-ethoxy-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B4401832.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4401848.png)

![N-(2-methoxyphenyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B4401858.png)

